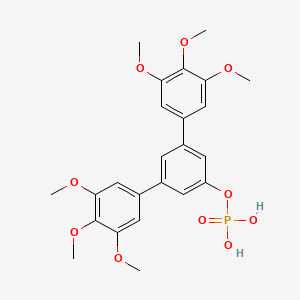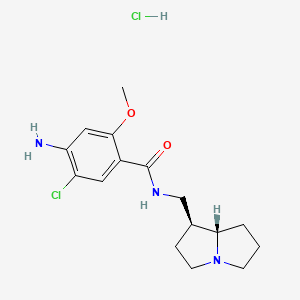
TUG-1609
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TUG-1609 is a fluorescent tracer for FFA2 with favorable spectroscopic properties and high affinity, as determined by bioluminescence resonance energy transfer (BRET)-based saturation and kinetic binding experiments, as well as a high specific to nonspecific BRET binding signal. The free fatty acid receptor 2 (FFA2/GPR43) is considered a potential target for treatment of metabolic and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
1. Space Operations and Mission Support
TUG-1609 is associated with concepts and technologies in space operations, particularly focusing on space tugs. Space tugs are designed to support Earth satellites' transfer maneuvers from low to high orbits and vice versa. These maneuvers involve refueling operations and can simplify propulsion requirements for satellites, allowing for larger payloads. Such technologies can be critical in the development of large spacecraft for long exploration missions and in supporting on-orbit assembly of space structures, like a solar electric propulsion (SEP) tug for lunar, Mars, and solar system exploration missions (Aleina et al., 2016).
2. Electrostatic Tugging for Orbital Corrections
Another application of TUG-1609 is seen in the electrostatic tugging method for orbit corrections. This method employs electrostatic force between two space bodies for inertial thrusting maneuvers, modifying orbits without physical contact. Such technology is crucial for repositioning passive geosynchronous objects to new orbital locations, enhancing space debris management and satellite maintenance (Hogan & Schaub, 2015).
3. Timed Up-and-Go Test in Clinical Research
In the clinical research context, TUG-1609 references the Timed Up-and-Go (TUG) test. This test is a standard method for evaluating physical function, especially in older adults and those with mobility issues. It's used in studies to assess balance, risk of falls, and general mobility. The TUG test's validity and reliability in various patient populations, including stroke and Parkinson's disease, have been extensively researched (Beyea et al., 2017), (Barry et al., 2014).
4. Robotics and Automation in Space
The development of robotics and automation for in-space assembly is another area where TUG-1609 finds application. This includes robotic operations for the assembly of structures like the SEP tug, demonstrating the feasibility of in-space construction and maintenance, which is pivotal for future space missions (Komendera & Dorsey, 2017).
5. Oceanic Applications
TUG-1609 also finds relevance in maritime applications, such as the development of zero-fuel ocean-going tugs for environmental purposes like ocean plastic collection. Innovations in wave-based propulsion systems present a sustainable and efficient solution for open ocean transportation and environmental mitigation (Golden et al., 2019).
Eigenschaften
Produktname |
TUG-1609 |
|---|---|
Molekularformel |
C36H36F3N7O6 |
Molekulargewicht |
751.7822 |
IUPAC-Name |
1-(2-(Benzo[b]thiophen-3-yl)acetyl)-2-methyl-N-(4-((3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)amino)-4-oxobutyl)-N-(4-(trifluoromethyl)benzyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C36H36F3N7O6S/c1-35(15-19-45(35)31(48)20-24-22-53-29-7-3-2-6-26(24)29)34(49)44(21-23-9-11-25(12-10-23)36(37,38)39)18-4-8-30(47)41-17-5-16-40-27-13-14-28(46(50)51)33-32(27)42-52-43-33/h2-3,6-7,9-14,22,40H,4-5,8,15-21H2,1H3,(H,41,47) |
InChI-Schlüssel |
AIDBKOYWDBMNND-UHFFFAOYSA-N |
SMILES |
O=C(C1(C)N(C(CC2=CSC3=CC=CC=C32)=O)CC1)N(CCCC(NCCCNC4=CC=C([N+]([O-])=O)C5=NON=C54)=O)CC6=CC=C(C(F)(F)F)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TUG-1609; TUG 1609; TUG1609. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)